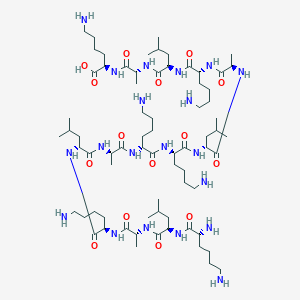![molecular formula C44H46N2O8 B12361078 (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)
(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-1,2-cis-ACHC-OH is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group to the amine . The deprotection of the Fmoc group is usually carried out using a solution of 4-methylpiperidine in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of Fmoc-1,2-cis-ACHC-OH follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-1,2-cis-ACHC-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further reactions to occur .
Common Reagents and Conditions
Reagents: 4-methylpiperidine, DMF, Fmoc-Cl
Conditions: Basic conditions for deprotection, typically using 20-30% 4-methylpiperidine in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Chemistry
Fmoc-1,2-cis-ACHC-OH is widely used in the synthesis of peptides, which are essential for studying protein functions and interactions .
Biology
In biological research, peptides synthesized using Fmoc-1,2-cis-ACHC-OH are used to study cell signaling pathways and protein-protein interactions .
Medicine
Peptides synthesized using this compound are used in the development of epitope-specific antibodies and biomarkers for diseases .
Industry
In the industrial sector, Fmoc-1,2-cis-ACHC-OH is used in the large-scale production of synthetic peptides for various applications .
Mechanism of Action
The mechanism of action of Fmoc-1,2-cis-ACHC-OH involves the protection of the amine group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amine to participate in further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-1,3-cis-ACHC-OH
- Fmoc-1,4-cis-ACHC-OH
- Fmoc-2-aminocyclohexanecarboxylic acid
Uniqueness
Fmoc-1,2-cis-ACHC-OH is unique due to its specific stereochemistry, which can influence the conformation and properties of the synthesized peptides. This makes it particularly useful for creating peptides with specific structural requirements .
Properties
Molecular Formula |
C44H46N2O8 |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20+/m10/s1 |
InChI Key |
PSRHFDYURQNGIA-LRWQRLAHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


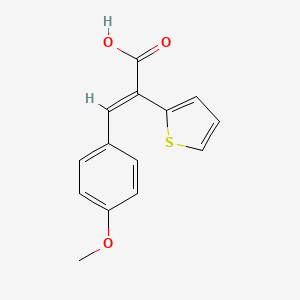
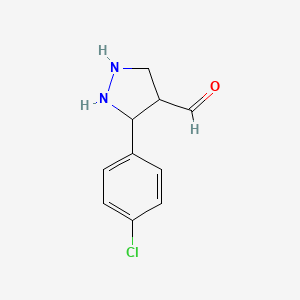
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12361016.png)
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
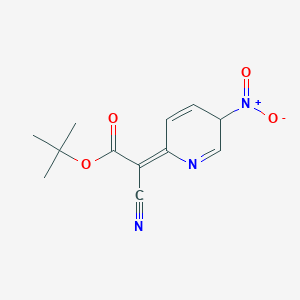
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
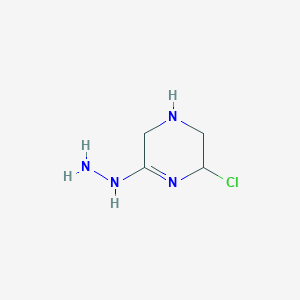
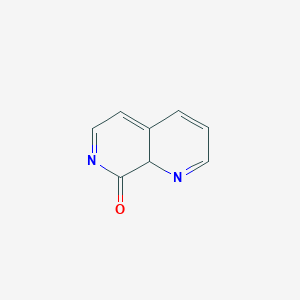

![(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12361070.png)
